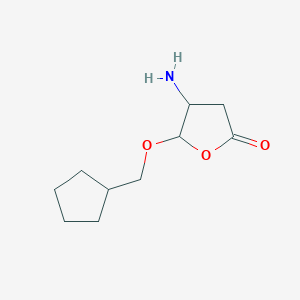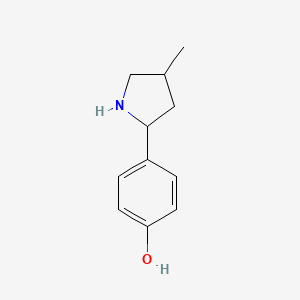![molecular formula C12H16N2O B12883137 3-(2-Ethylbenzo[d]oxazol-7-yl)propan-1-amine](/img/structure/B12883137.png)
3-(2-Ethylbenzo[d]oxazol-7-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Ethylbenzo[d]oxazol-7-yl)propan-1-amine is a compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring.
Preparation Methods
The synthesis of 3-(2-Ethylbenzo[d]oxazol-7-yl)propan-1-amine typically involves the use of 2-aminophenol as a precursor. One common synthetic route includes the reaction of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions to form the benzoxazole ring . The resulting benzoxazole derivative is then subjected to further reactions to introduce the ethyl and propan-1-amine groups. Industrial production methods may involve the use of metal catalysts, nanocatalysts, or ionic liquid catalysts to optimize the yield and efficiency of the synthesis .
Chemical Reactions Analysis
3-(2-Ethylbenzo[d]oxazol-7-yl)propan-1-amine can undergo various chemical reactions, including:
Scientific Research Applications
3-(2-Ethylbenzo[d]oxazol-7-yl)propan-1-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-Ethylbenzo[d]oxazol-7-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. For example, benzoxazole derivatives have been shown to inhibit certain enzymes or receptors, leading to their biological effects . The exact molecular targets and pathways may vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
3-(2-Ethylbenzo[d]oxazol-7-yl)propan-1-amine can be compared with other similar compounds, such as:
2-(1,3-Benzoxazol-2-yl)propan-1-amine dihydrochloride: This compound has a similar benzoxazole structure but differs in the substitution pattern.
3-(1,2-Oxazol-4-yl)propan-1-amine hydrobromide: This compound contains an oxazole ring instead of a benzoxazole ring.
Other benzoxazole derivatives: Various benzoxazole derivatives with different substituents have been studied for their unique biological activities and applications.
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
3-(2-ethyl-1,3-benzoxazol-7-yl)propan-1-amine |
InChI |
InChI=1S/C12H16N2O/c1-2-11-14-10-7-3-5-9(6-4-8-13)12(10)15-11/h3,5,7H,2,4,6,8,13H2,1H3 |
InChI Key |
RRKCUKHFONTOCI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC=CC(=C2O1)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,7'-[[2-(Hydroxymethyl)-1,4,10-trithia-7,13-diazacyclopentadecane-7,13-diyl]bis(methylene)]bis[5-chloro-8-quinolinol]](/img/structure/B12883054.png)
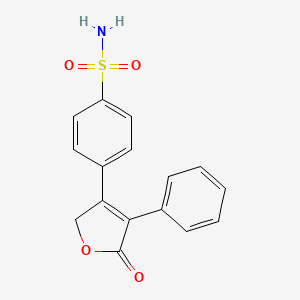
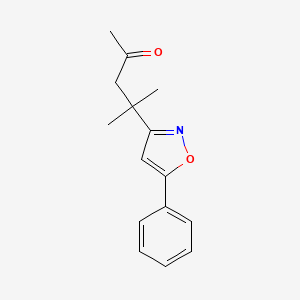
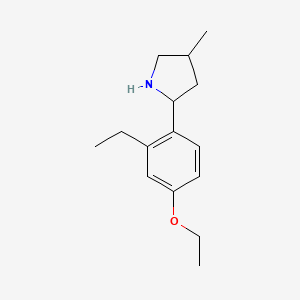
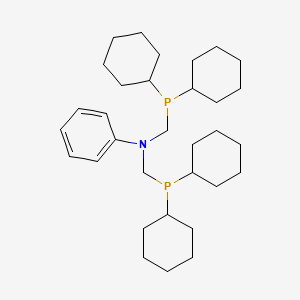
![1-[2-(4-Hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one](/img/structure/B12883084.png)
![2-{[2-(2-Methylpropyl)-3,4-dihydro-2H-pyrrol-5-yl]amino}ethan-1-ol](/img/structure/B12883092.png)
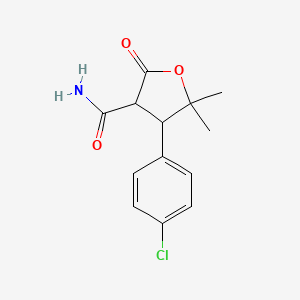
![1-(Benzo[c]isoxazol-1(3H)-yl)ethanone](/img/structure/B12883096.png)
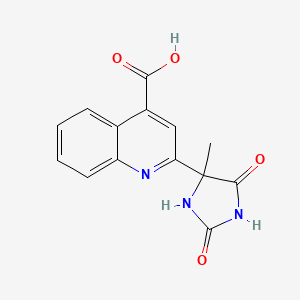
![4,6-Dihydrothieno[2,3-c]furan](/img/structure/B12883109.png)
![Benzenamine, N-[[2-(diphenylphosphino)phenyl]methylene]-4-methoxy-](/img/structure/B12883114.png)
